molecular formula C19H22N2O2S B7531542 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide

Cat. No. B7531542
M. Wt: 342.5 g/mol
InChI Key: DNOUYEQRBZPOSB-UHFFFAOYSA-N
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Description

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. This compound is a derivative of Piracetam, which belongs to the racetam family of drugs. Phenylpiracetam is believed to have a higher potency than Piracetam and has been shown to improve memory, focus, and mental performance.

Mechanism of Action

The exact mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as acetylcholine and dopamine, in the brain. It also modulates the activity of AMPA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been shown to have a number of biochemical and physiological effects. It has been reported to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It also has antioxidant properties, which may protect against oxidative stress in the brain. Additionally, it has been shown to increase the expression of nerve growth factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has several advantages for use in lab experiments. It has a high potency and can be administered in small doses, making it cost-effective. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, it is important to note that 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam may have different effects in humans compared to animals, and further research is needed to fully understand its effects.

Future Directions

There are several future directions for research on 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in treating cognitive impairments associated with aging. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam and its effects on different neurotransmitter systems.

Synthesis Methods

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam can be synthesized through the condensation of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid, followed by the reaction with thioethylamine. The resulting compound is purified through recrystallization, yielding pure 1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam.

Scientific Research Applications

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamidetam has been extensively studied for its cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning ability, as well as increase locomotor activity. In humans, it has been reported to improve cognitive performance in healthy individuals and those with cognitive impairments. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-phenylacetyl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(14-15-6-2-1-3-7-15)21-12-4-9-17(21)19(23)20-11-10-16-8-5-13-24-16/h1-3,5-8,13,17H,4,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOUYEQRBZPOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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